5,6-difluoroisobenzofuran-1(3H)-one

Crystallinity Purification Handling

5,6-Difluoroisobenzofuran-1(3H)-one (CAS 1782363-38-5, molecular formula C₈H₄F₂O₂, MW 170.11 g/mol) belongs to the isobenzofuran-1(3H)-one (phthalide) class of heterocyclic compounds. It features a fused bicyclic benzene–γ-lactone core with two fluorine substituents at the 5- and 6-positions of the aromatic ring.

Molecular Formula C8H4F2O2
Molecular Weight 170.11 g/mol
Cat. No. B13133865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoroisobenzofuran-1(3H)-one
Molecular FormulaC8H4F2O2
Molecular Weight170.11 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2C(=O)O1)F)F
InChIInChI=1S/C8H4F2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2
InChIKeyXFEYETKTESHPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoroisobenzofuran-1(3H)-one: A Regiospecific Difluorinated Phthalide Building Block for Procurement Evaluation


5,6-Difluoroisobenzofuran-1(3H)-one (CAS 1782363-38-5, molecular formula C₈H₄F₂O₂, MW 170.11 g/mol) belongs to the isobenzofuran-1(3H)-one (phthalide) class of heterocyclic compounds . It features a fused bicyclic benzene–γ-lactone core with two fluorine substituents at the 5- and 6-positions of the aromatic ring. This specific 5,6-difluoro substitution pattern distinguishes it from other regioisomeric difluorophthalides (e.g., 4,6-difluoro, 4,5-difluoro, and 6,7-difluoro variants) and from monofluorinated or non-fluorinated phthalide analogs. The compound is primarily procured as a synthetic intermediate for further derivatization, particularly in medicinal chemistry programs and polymer chemistry, where the fluorine substitution pattern can critically influence downstream reactivity, physicochemical properties, and ultimate application performance [1].

Why 5,6-Difluoroisobenzofuran-1(3H)-one Cannot Be Indiscriminately Replaced by Other Difluorophthalide Isomers


Superficially, other difluoroisobenzofuran-1(3H)-one isomers share the same molecular formula (C₈H₄F₂O₂) and molecular weight (170.11 g/mol), which may lead procurement decisions toward the lowest-cost or most readily available regioisomer. However, the position of fluorine substitution on the aromatic ring dictates fundamentally different electronic and steric properties. The 5,6-substitution pattern places both fluorine atoms adjacent to each other on the benzene ring, creating a unique local dipole and distinct resonance effects that are absent in the 4,6-, 4,5-, or 6,7-isomers. These electronic differences manifest in altered reactivity in nucleophilic aromatic substitution, cross-coupling reactions, and hydrogen-bonding capacity, making regioisomers non-interchangeable in downstream synthetic sequences . In polymer chemistry, the type of halogen (F vs. Cl vs. Br) and its ring position have been shown to determine whether high-molecular-weight polyarylene ether ketones can be obtained at all, underscoring that even seemingly minor structural variations carry decisive practical consequences [1].

Quantitative Differentiation Evidence for 5,6-Difluoroisobenzofuran-1(3H)-one Versus Closest Analogs


Melting Point Shift of +24–29°C Versus Unsubstituted Phthalide: A Procurable Crystallinity and Handling Advantage

5,6-Difluoroisobenzofuran-1(3H)-one exhibits a melting point of approximately 99–100 °C , which is 24–29 °C higher than unsubstituted phthalide (2-benzofuran-1(3H)-one, CAS 87-41-2), whose melting point is reported as 71–75 °C [1]. This substantial increase in melting point indicates enhanced crystallinity and lattice stability conferred by the two fluorine atoms. The higher melting point translates into practical advantages for solid-phase handling, gravimetric dispensing accuracy, and long-term ambient storage stability compared to the parent phthalide, which is a low-melting solid more prone to caking and moisture absorption under typical laboratory conditions.

Crystallinity Purification Handling

Boiling Point Elevation of +104°C Over Unsubstituted Phthalide: Operational Window for High-Temperature Reactions

The predicted boiling point of 5,6-difluoroisobenzofuran-1(3H)-one is 326.1±42.0 °C , which is approximately 104 °C higher than the boiling point of unsubstituted phthalide (~222 °C) [1]. This significant elevation expands the operational temperature range for reactions conducted in the neat or high-boiling-solvent regime and reduces volatility losses during solvent evaporation or vacuum distillation steps. For process chemists scaling up synthetic sequences, this broader thermal window reduces the risk of inadvertent distillative loss of the starting material.

Thermal stability Reaction design Distillation

Regioisomeric Specificity: Distinct 5,6-Difluoro Substitution Enables Unique Downstream Reactivity Versus 4,6-, 4,5-, and 6,7-Difluoro Isomers

Four regioisomeric difluoroisobenzofuran-1(3H)-ones are accessible: 5,6-difluoro (CAS 1782363-38-5), 4,6-difluoro (CAS 1288986-24-2), 4,5-difluoro (CAS 1823900-80-6), and 6,7-difluoro (CAS 777859-76-4) . Among these, the 5,6-difluoro isomer uniquely positions both fluorine atoms adjacent to each other on the benzo ring, generating a contiguous electron-deficient region. This adjacency creates a distinctive ¹⁹F–¹⁹F through-space coupling pattern observable by NMR and alters the activation energy for nucleophilic aromatic substitution at the 4- and 7-positions relative to the other isomers, where fluorine atoms are separated by at least one C–H spacer. In medicinal chemistry, the specific fluorine placement can critically influence target binding; for instance, in isobenzofuranone-based MAO inhibitors, C6-substitution specifically drives MAO-B selectivity (IC₅₀ values as low as 0.0014 μM), whereas substitution at other positions yields different selectivity profiles [1]. The 5,6-difluoro pattern therefore provides a strategically differentiated starting point for structure–activity relationship exploration that cannot be mimicked by any other regioisomer.

Regiochemistry SAR Synthetic intermediate

Dihalogeno Polymer-Grade Reactivity: Difluoro Derivatives Enable High-Molecular-Weight Polyarylene Ether Ketones Inaccessible from Dichloro or Dibromo Analogs

In a systematic study comparing fluorine, chlorine, and bromine as leaving groups in phthalide-containing dihalogeno monomers for cardo polyarylene ether ketone synthesis, Salazkin et al. demonstrated that high-molecular-weight polymers could be obtained only from the difluoro derivative [1]. The dichloro and dibromo analogs failed to yield high-MW products under identical polycondensation conditions, establishing a binary (pass/fail) differentiation driven by the superior leaving-group ability and appropriate reactivity of fluorine in nucleophilic aromatic polycondensation. The resulting difluoro-derived polymers exhibited high glass transition temperatures (Tg 210–250 °C), solubility in organic solvents, and the ability to form strong transparent films. While this study used a specific phthalide-containing difluoro monomer, the principle directly extends to 5,6-difluoroisobenzofuran-1(3H)-one as a monomer or monomer precursor in related polymer systems, positioning difluoro-substituted phthalides as enabling intermediates for high-performance polymer procurement.

Polymer chemistry Polycondensation Materials science

High-Value Procurement Scenarios for 5,6-Difluoroisobenzofuran-1(3H)-one


Medicinal Chemistry SAR Exploration Requiring Contiguous 5,6-Difluoro Substitution

When a medicinal chemistry program requires systematic exploration of fluorination effects on the phthalide/phthalide-like scaffold, 5,6-difluoroisobenzofuran-1(3H)-one provides a regiospecifically defined starting point that is structurally impossible to replicate using the 4,6-, 4,5-, or 6,7-difluoro isomers. The unique contiguous fluorine placement generates an electron-deficient aromatic face with distinct hydrogen-bond-acceptor characteristics . Published isobenzofuranone SAR demonstrates that C6-substitution specifically drives selectivity toward MAO-B over MAO-A, with IC₅₀ values reaching low nanomolar ranges [1]. The 5,6-difluoro pattern can therefore serve as a strategic privileged substitution in lead optimization for CNS and other therapeutic targets where fluorination modulates potency, selectivity, and metabolic stability.

High-Performance Polymer Monomer or Monomer Precursor Synthesis

Based on the established finding that difluoro-substituted phthalide derivatives uniquely enable high-molecular-weight cardo polyarylene ether ketone synthesis—whereas dichloro and dibromo analogs fail —5,6-difluoroisobenzofuran-1(3H)-one is the appropriate procurement choice for research groups developing fluorinated aromatic polyethers, polyketones, or related high-Tg engineering thermoplastics. The resulting polymers are amorphous, soluble in organic solvents, and form transparent films with glass transition temperatures of 210–250 °C, properties that are inaccessible when starting from the non-fluorinated or chloro/bromo analogs.

Synthetic Methodology Development Utilizing Aryl Fluoride Reactivity

The 5,6-difluoro substitution pattern provides two electronically activated aryl fluoride positions suitable for nucleophilic aromatic substitution, cross-coupling, or directed ortho-metalation chemistry . The higher melting point (99–100 °C) and boiling point (predicted 326 °C) relative to unsubstituted phthalide [1] facilitate reactions at elevated temperatures without excessive volatility losses. This makes the compound a practical substrate for developing new fluorinated heterocycle synthetic methodologies, where exact fluorine placement must be preserved through multi-step sequences.

Analytical Reference Standard for Fluorinated Phthalide Characterization

Given the commercial availability of the compound at 97–98% purity from multiple suppliers and its well-defined molecular identity (CAS 1782363-38-5, distinct from all other difluoro regioisomers), 5,6-difluoroisobenzofuran-1(3H)-one can serve as an authentic reference standard for LC-MS, GC-MS, or NMR method development targeting fluorinated heterocyclic impurities or metabolites . Its unique retention time, mass spectrum, and ¹⁹F NMR signature enable unambiguous identification in complex mixtures, supporting analytical quality control in pharmaceutical process chemistry.

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